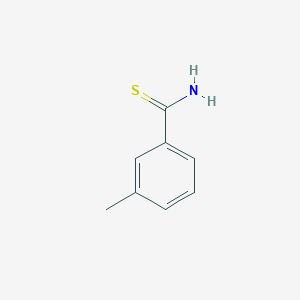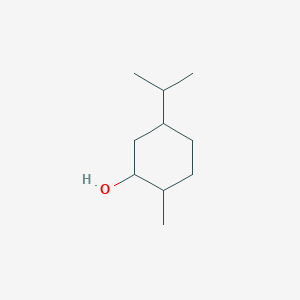
Carvomenthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carvomenthol is a natural compound that is widely used in various industries due to its unique properties. It is a terpene alcohol that is commonly found in the essential oils of plants such as peppermint, spearmint, and caraway. Carvomenthol has a characteristic minty aroma and flavor, which makes it an ideal ingredient for various products such as toothpaste, mouthwash, and chewing gum. In recent years, carvomenthol has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of carvomenthol is not fully understood. However, studies have suggested that it may exert its pharmacological effects through various mechanisms, including modulation of ion channels, activation of adenosine receptors, and inhibition of inflammatory mediators.
Biochemical And Physiological Effects
Carvomenthol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Carvomenthol has also been found to exhibit analgesic properties by blocking pain signals in the nervous system. Additionally, carvomenthol has been shown to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi.
Advantages And Limitations For Lab Experiments
Carvomenthol has several advantages for use in laboratory experiments. It is readily available, easy to handle, and has a relatively low toxicity. Carvomenthol can also be easily synthesized, which makes it a cost-effective option for researchers. However, one limitation of carvomenthol is its volatility, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the study of carvomenthol. One area of interest is the potential use of carvomenthol in the treatment of respiratory diseases. Further studies are needed to determine the efficacy and safety of carvomenthol in this context. Additionally, carvomenthol has been shown to exhibit antitumor activity in some studies, suggesting that it may have potential as a cancer treatment. Further research is needed to explore this potential application of carvomenthol.
Scientific Research Applications
Carvomenthol has been extensively studied for its potential therapeutic applications. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Carvomenthol has also been studied for its potential use in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
properties
CAS RN |
1845-59-6 |
|---|---|
Product Name |
Carvomenthol |
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-methyl-5-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3 |
InChI Key |
ULJXKUJMXIVDOY-GUBZILKMSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C[C@@H]1O)C(C)C |
SMILES |
CC1CCC(CC1O)C(C)C |
Canonical SMILES |
CC1CCC(CC1O)C(C)C |
density |
0.887-0.893 |
Other CAS RN |
3127-80-8 3858-45-5 5563-78-0 1845-59-6 499-69-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



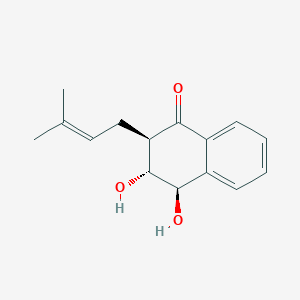
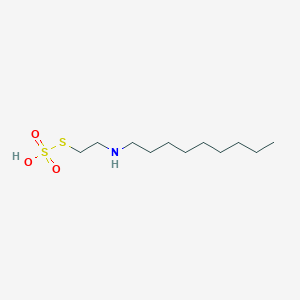
![7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B157353.png)
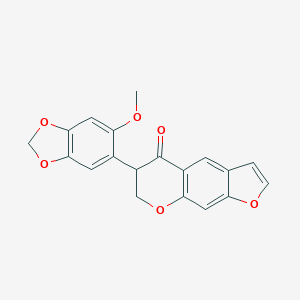

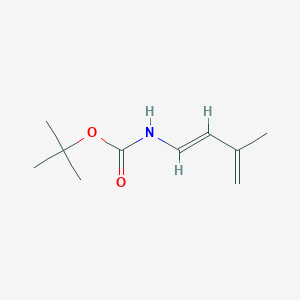
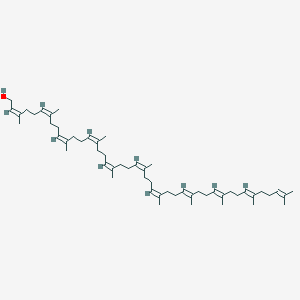
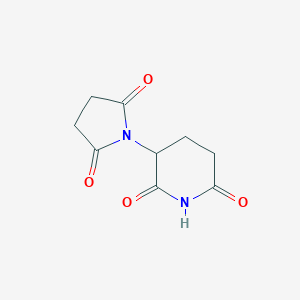

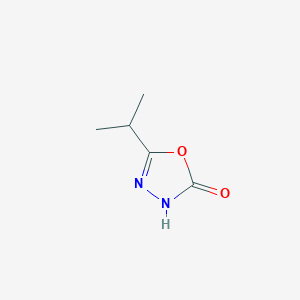
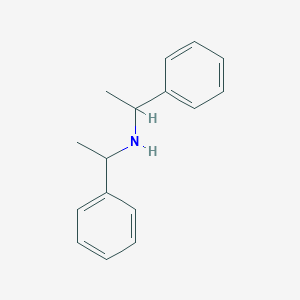
![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)
![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)
